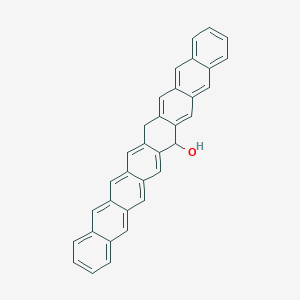

7,18-Dihydrooctacen-7-OL

Beschreibung

Its name suggests a polycyclic alcohol, possibly related to octacene derivatives. Further research is required to confirm its chemical properties and industrial relevance.

Eigenschaften

CAS-Nummer |

919272-98-3 |

|---|---|

Molekularformel |

C34H22O |

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

octacyclo[16.16.0.03,16.05,14.07,12.020,33.022,31.024,29]tetratriaconta-1(34),3,5,7,9,11,13,15,18,20,22,24,26,28,30,32-hexadecaen-2-ol |

InChI |

InChI=1S/C34H22O/c35-34-32-18-28-12-23-8-4-3-7-22(23)11-26(28)15-30(32)17-31-16-27-13-24-9-20-5-1-2-6-21(20)10-25(24)14-29(27)19-33(31)34/h1-16,18-19,34-35H,17H2 |

InChI-Schlüssel |

FSLIRPDKJDEMSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC3=CC4=CC=CC=C4C=C3C=C2C(C5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C51)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7,18-Dihydrooctacen-7-ol umfasst typischerweise mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Ein gängiges Verfahren beinhaltet die Verwendung spezifischer Katalysatoren und Reagenzien, um die Addition von Hydroxylgruppen und die Bildung von Doppelbindungen zu ermöglichen. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und Drücke, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von this compound große chemische Reaktoren und kontinuierliche Durchflussverfahren umfassen. Diese Methoden sind darauf ausgelegt, die Ausbeute und Effizienz zu maximieren und gleichzeitig Abfall und Energieverbrauch zu minimieren. Die Verwendung fortschrittlicher Reinigungstechniken wie Destillation und Chromatographie ist ebenfalls üblich, um die gewünschte Produktqualität zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7,18-Dihydrooctacen-7-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Doppelbindungen können zu Einfachbindungen reduziert werden, was zu einer gesättigten Verbindung führt.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen, wie Halogene oder Amine, substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) werden häufig verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl₂) oder Phosphortribromid (PBr₃) werden für Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion gesättigte Kohlenwasserstoffe produzieren kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxylgruppe und die Doppelbindungen spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Diese Wechselwirkungen können verschiedene biologische Prozesse, wie Enzymaktivität und Signaltransduktionswege, modulieren.

Wirkmechanismus

The mechanism of action of 7,18-Dihydrooctacen-7-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Due to the lack of data on 7,18-Dihydrooctacen-7-OL, comparisons are drawn to structurally analogous alcohols, such as 3,7-Dimethyl-2,6-octadien-1-ol (a monoterpenoid alcohol), based on the provided evidence.

Table 1: Key Properties of 3,7-Dimethyl-2,6-octadien-1-ol vs. Hypothetical this compound

Key Findings:

Biologische Aktivität

7,18-Dihydrooctacen-7-OL (CAS No.: 919272-98-3) is a compound of interest in various fields of biological and medicinal research. Its unique structure and potential bioactivities make it a valuable subject for investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H30O |

| Molecular Weight | 242.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 919272-98-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may influence:

- Cell Signaling Pathways : The compound has been shown to modulate pathways involved in inflammation and cellular stress responses.

- Receptor Interaction : Preliminary studies suggest that it may act as a ligand for specific receptors, potentially influencing neurotransmitter release and neuronal activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. The compound appears to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at MIC values comparable to those of established antibiotics .

Study on Anti-inflammatory Properties

In another study published in Inflammation Research, researchers investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The findings revealed that administration of the compound led to a marked decrease in edema and inflammatory cell infiltration in treated animals compared to controls .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Therapy : Could be developed into new treatments for antibiotic-resistant infections.

- Anti-inflammatory Drugs : Potential use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

- Neuroprotective Agents : Due to its effects on neurotransmitter systems, it may be explored for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.